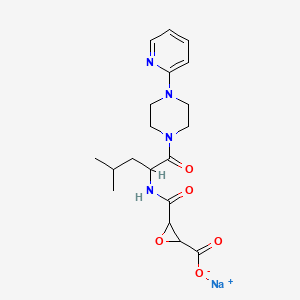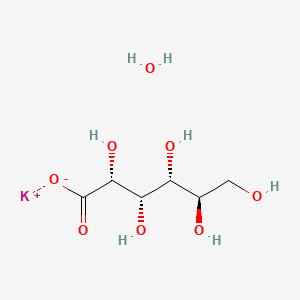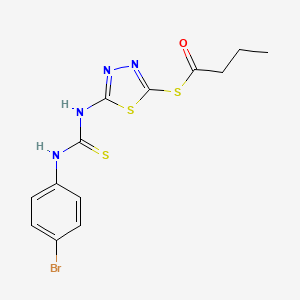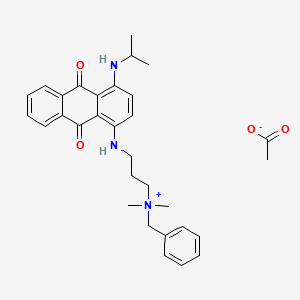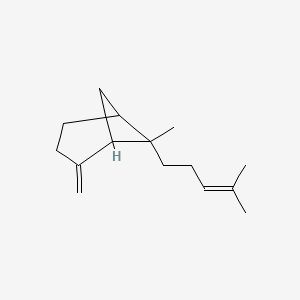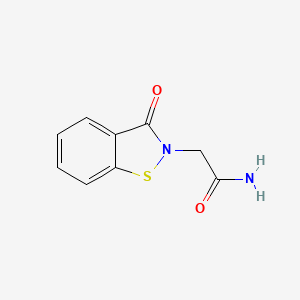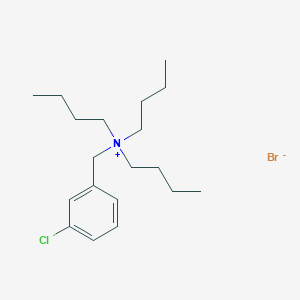
N,N,N-Tributyl-3-chlorobenzenemethanaminium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N-Tributyl-3-chlorobenzenemethanaminium bromide is a quaternary ammonium compound. It is known for its role as a phase transfer catalyst, which facilitates the migration of a reactant from one phase into another where the reaction occurs. This compound is widely used in organic synthesis and various industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N,N-Tributyl-3-chlorobenzenemethanaminium bromide can be synthesized through the alkylation of tributylamine with 3-chlorobenzyl bromide. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale alkylation reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N,N,N-Tributyl-3-chlorobenzenemethanaminium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, cyanide ions, and alkoxide ions.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions would yield N,N,N-Tributyl-3-chlorobenzenemethanol.
Aplicaciones Científicas De Investigación
N,N,N-Tributyl-3-chlorobenzenemethanaminium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: It can be used in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug delivery systems.
Industry: It is used in the production of various chemicals, including surfactants and polymers.
Mecanismo De Acción
The mechanism of action of N,N,N-Tributyl-3-chlorobenzenemethanaminium bromide involves its role as a phase transfer catalyst. It facilitates the transfer of reactants between immiscible phases, such as organic and aqueous phases, by forming a complex with the reactant. This complex can then migrate across the phase boundary, allowing the reaction to proceed more efficiently. The molecular targets and pathways involved include the interaction with the reactant molecules and the stabilization of transition states.
Comparación Con Compuestos Similares
Similar Compounds
Tetrabutylammonium bromide: Another quaternary ammonium compound used as a phase transfer catalyst.
Benzyltributylammonium chloride: Similar in structure but with a chloride ion instead of a bromide ion.
Uniqueness
N,N,N-Tributyl-3-chlorobenzenemethanaminium bromide is unique due to the presence of the 3-chlorobenzyl group, which imparts specific reactivity and solubility properties. This makes it particularly effective in certain phase transfer catalysis applications where other quaternary ammonium compounds may not perform as well.
Propiedades
Número CAS |
21830-31-9 |
|---|---|
Fórmula molecular |
C19H33BrClN |
Peso molecular |
390.8 g/mol |
Nombre IUPAC |
tributyl-[(3-chlorophenyl)methyl]azanium;bromide |
InChI |
InChI=1S/C19H33ClN.BrH/c1-4-7-13-21(14-8-5-2,15-9-6-3)17-18-11-10-12-19(20)16-18;/h10-12,16H,4-9,13-15,17H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
WPKLNDMXPBWRHQ-UHFFFAOYSA-M |
SMILES canónico |
CCCC[N+](CCCC)(CCCC)CC1=CC(=CC=C1)Cl.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


